molecular formula C11H9NO2 B8651644 (2-oxoquinolin-1(2H)-yl)acetaldehyde

(2-oxoquinolin-1(2H)-yl)acetaldehyde

Cat. No. B8651644
M. Wt: 187.19 g/mol
InChI Key: WDZREIVAMFZTOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Name
O=c1ccc2ccccc2n1CC1OCCO1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[O:1]1[CH:2]([CH2:6][n:7]2[c:8](=[O:17])[cH:9][cH:10][c:11]3[cH:12][cH:13][cH:14][cH:15][c:16]23)[O:5][CH2:4][CH2:3]1.[OH:18][C:19]([C:20]([F:21])([F:22])[F:23])=[O:24]>>[O:1]=[CH:2][CH2:6][n:7]1[c:8](=[O:17])[cH:9][cH:10][c:11]2[cH:12][cH:13][cH:14][cH:15][c:16]12

Inputs

Step One
Name
O=c1ccc2ccccc2n1CC1OCCO1
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
O=c1ccc2ccccc2n1CC1OCCO1
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
O=C(O)C(F)(F)F

Outcomes

Product
Name
Type
product
Smiles
O=CCn1c(=O)ccc2ccccc21

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.